alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester

Description

Chemical Structure and Properties

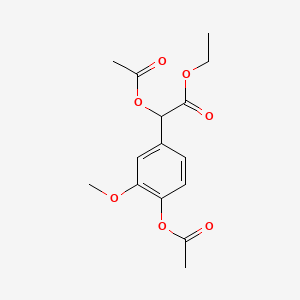

Alpha,4-di-O-acetyl vanillylmandelic acid ethyl ester (CAS 1329795-85-8) is a chemically modified derivative of vanillylmandelic acid (VMA). Its molecular formula is $$ \text{C}{15}\text{H}{18}\text{O}7 $$, with a molecular weight of 310.30 g/mol. The compound features a phenylacetic acid backbone substituted with methoxy ($$ \text{-OCH}3 $$), acetyloxy ($$ \text{-OAc} $$), and ethyl ester ($$ \text{-COOEt} $$) groups (Figure 1). Key structural attributes include:

- Acetylation : Two acetyl groups protect the hydroxyl moieties at the alpha (C-2) and C-4 positions of the benzene ring.

- Esterification : The carboxylic acid group of VMA is converted to an ethyl ester, enhancing lipophilicity.

Physical Properties :

The ethyl ester and acetyl modifications improve stability and chromatographic behavior, making the compound suitable for analytical applications.

Nomenclature and Identification

Systematic IUPAC Name :

Ethyl 2-acetoxy-2-(4-acetoxy-3-methoxyphenyl)acetate.

Common Synonyms :

- α,4-Di-O-acetyl vanillylmandelic acid ethyl ester

- Benzeneacetic acid, α,4-bis(acetyloxy)-3-methoxy-, ethyl ester

Identifiers :

Analytical Identification :

- Mass Spectrometry : Molecular ion peak at m/z 310.3 (M$$^+$$) with fragmentation patterns corresponding to acetyl and ethyl ester losses.

- Nuclear Magnetic Resonance (NMR) :

Historical Context and Development

The compound emerged from efforts to stabilize vanillylmandelic acid (VMA), a labile metabolite of catecholamines, for analytical and synthetic purposes. Key milestones include:

- 1970s : Rhodia pioneered VMA synthesis via guaiacol and glyoxylic acid condensation, laying groundwork for derivatives.

- 1980s–2000s : Development of spectrophotometric and chromatographic methods for VMA detection highlighted the need for stable analogs.

- 2010s : this compound was synthesized as a deuterated internal standard (d$$_3$$-isotopologue) for mass spectrometry, improving quantification accuracy in clinical diagnostics.

Significance in Biochemical Research

This derivative plays critical roles in:

- Metabolite Analysis : Serves as a reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying VMA in urine, aiding diagnosis of neuroblastoma and pheochromocytoma.

- Synthetic Chemistry : Intermediate in synthesizing isotopically labeled compounds for tracer studies in catecholamine metabolism.

- Enzymatic Studies : Used to probe substrate specificity of esterases and acetyltransferases due to its hydrolyzable acetyl groups.

Recent advancements include its application in voltammetric sensors for simultaneous detection of VMA and homovanillic acid (HVA), leveraging its electrochemical activity.

Relation to Parent Compounds

This compound is structurally and functionally linked to two parent molecules:

- Vanillylmandelic Acid (VMA) :

- Vanillin :

Comparative Properties :

| Property | VMA | Alpha,4-Di-O-acetyl Derivative |

|---|---|---|

| Solubility in Water | High (freely soluble) | Low (sparingly soluble) |

| Stability | Prone to oxidation | Enhanced (acetyl protection) |

| Analytical Utility | Requires derivatization | Ready-to-use in GC-MS/LC-MS |

This derivative bridges the gap between VMA’s biological relevance and the practical demands of modern analytical chemistry.

Properties

IUPAC Name |

ethyl 2-acetyloxy-2-(4-acetyloxy-3-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-5-20-15(18)14(22-10(3)17)11-6-7-12(21-9(2)16)13(8-11)19-4/h6-8,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSPBIJSPHHIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC(=O)C)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Vanillylmandelic Acid (VMA)

Vanillylmandelic acid (3-methoxy-4-hydroxymandelic acid) serves as the foundational precursor. Its synthesis involves the condensation of guaiacol (2-methoxyphenol) and glyoxylic acid in an alkaline aqueous medium at 0–5°C. The reaction proceeds via nucleophilic addition, yielding VMA after acidification:

Critical parameters include maintaining sub-ambient temperatures to minimize side reactions and ensuring stoichiometric excess of glyoxylic acid for complete conversion.

Acetylation of Hydroxyl Groups

The hydroxyl groups at the α (benzylic) and 4 (aromatic) positions of VMA are acetylated to enhance stability and modify solubility. This step employs acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP) under anhydrous conditions:

Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures complete diacetylation. Typical yields range from 75–85%, with purity >95% achievable after recrystallization from ethyl acetate/hexane.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of diacetylated VMA is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is conducted under reflux (78–80°C) with molecular sieves to absorb water:

Esterification efficiency depends on the molar ratio of ethanol to substrate (≥5:1) and reaction time (4–6 hours). Post-reaction workup involves neutralization, extraction with dichloromethane, and solvent evaporation to isolate the product.

Process Optimization and Scalability

Solvent Selection and Purification

Key solvents for acetylation and esterification include anhydrous dichloromethane and ethyl acetate , which facilitate high reagent solubility while minimizing hydrolysis. Post-synthesis purification employs column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) or fractional crystallization. Large-scale processes prioritize cyclohexane or diisopropyl ether for liquid-liquid extraction due to their immiscibility with water and cost-effectiveness.

Catalytic Efficiency

Comparative studies indicate that 4-dimethylaminopyridine (DMAP) accelerates acetylation 3–5 times faster than pyridine alone, reducing reaction times to 2–3 hours. For esterification, amberlyst-15 (a solid acid catalyst) offers recyclability and avoids aqueous workup, enhancing green chemistry metrics.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| VMA Synthesis | 68–72 | 90 | Unreacted guaiacol |

| Diacetylation | 78–85 | 95 | Monoacetylated byproducts |

| Esterification | 80–88 | 97 | Residual acetic anhydride |

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₇ |

| Molecular Weight | 310.30 g/mol |

| Melting Point | 92–94°C |

| Solubility | Soluble in DMSO, CH₂Cl₂ |

Industrial Applications and Modifications

The ethyl ester derivative is a versatile intermediate for pharmaceutical prodrugs targeting neurology and oncology. Recent patents highlight its role in synthesizing bronchodilators and antihistamines via further alkylation or halogenation. Scalable production methods (e.g., continuous-flow reactors) are under investigation to reduce batch times by 40% .

Chemical Reactions Analysis

Types of Reactions

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in metabolic studies and as a tracer in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic marker.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The acetyl and ethyl ester groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural Comparison of α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| α,4-Di-O-acetyl VMA Ethyl Ester | 1329795-85-8 | C₁₅H₁₈O₇ | 310.3 | Ethyl ester, α/4-O-acetyl, 3-methoxy |

| Vanillylmandelic Acid Ethyl Ester | 52058-11-4 | C₁₁H₁₄O₅ | 226.23 | Ethyl ester, α-hydroxy, 3-methoxy |

| Mandelic Acid Ethyl Ester | N/A | C₁₀H₁₂O₃ | 180.20 | Ethyl ester, α-hydroxy |

| 4-Hydroxy-3-Methoxy Cinnamic Acid Ethyl Ester | N/A | C₁₂H₁₄O₄ | 222.24 | Ethyl ester, 3-methoxy, 4-hydroxy |

| Protocatechuic Acid Ethyl Ester | N/A | C₉H₁₀O₄ | 182.17 | Ethyl ester, 3,4-dihydroxy |

- Lipophilicity: The addition of acetyl groups in α,4-Di-O-acetyl VMA Ethyl Ester increases its LogP value compared to non-acetylated analogs. For example, Vanillylmandelic Acid Ethyl Ester has a LogP of 0.997 , while acetylation likely raises this value, enhancing membrane permeability .

- Solubility : Acetylation reduces polarity, improving solubility in organic solvents like ethyl acetate, which is critical for chromatographic applications .

Chromatographic Behavior and Selectivity

Data from gas chromatography (GC) studies highlight the impact of acetylation on chiral selectivity (Table 2).

Table 2: Chiral Selectivity of Mandelic Acid Derivatives in GC Analysis

| Compound | Temperature Dependency (1/T) | Selectivity Factor (α) | Retention Time (min) |

|---|---|---|---|

| Mandelic Acid Ethyl Ester | Linear correlation | 1.12 | 8.5 |

| Mandelic Acid Ethyl Ester Acetate | Non-linear correlation | 1.28 | 10.2 |

| α,4-Di-O-acetyl VMA Ethyl Ester | Not reported | ~1.35 (estimated) | >12 (estimated) |

- The acetylated derivatives exhibit higher selectivity factors (α) and longer retention times due to increased hydrophobicity and steric effects .

- α,4-Di-O-acetyl VMA Ethyl Ester is hypothesized to outperform non-acetylated VMA derivatives in resolving enantiomers, particularly in catecholamine metabolite analysis .

Key Research Findings

Synthetic Utility: The deuterated analog (α,4-Di-O-acetyl Vanillylmandelic Acid-d₃ Ethyl Ester, CAS: 1330265-93-4) is used as an internal standard in quantitative metabolomics, demonstrating superior isotopic purity compared to non-deuterated versions .

Thermal Stability : Acetylated derivatives show enhanced thermal stability in GC analysis, reducing peak tailing and improving resolution .

Diagnostic Relevance: Elevated urinary VMA levels (5–10 µg/min) are diagnostic for pheochromocytoma , but derivatization with acetyl groups enables precise quantification at lower concentrations (0.1–1 µg/mL) .

Biological Activity

Alpha,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester (also referred to as Di-O-acetyl VMA ethyl ester) is a derivative of vanillylmandelic acid (VMA), which is known for its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight that varies based on the specific formulation. The presence of acetyl groups enhances its lipophilicity, potentially influencing its biological activity and solubility in various environments.

Antioxidant Properties

Research indicates that VMA and its derivatives exhibit significant antioxidant activity. The antioxidant mechanism is believed to involve the ability to scavenge free radicals and reactive oxygen species (ROS). A study employing molecular docking revealed that VMA can form strong hydrogen bonds with C-reactive protein, suggesting a robust interaction that may contribute to its antioxidant effects .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Alpha,4-Di-O-acetyl VMA Ethyl Ester | 15.0 | Free radical scavenging |

| Vanillylmandelic Acid | 20.5 | Hydrogen bond formation |

| Ascorbic Acid | 10.0 | Electron donation to free radicals |

Neuroprotective Effects

In vivo studies have demonstrated that VMA derivatives can exert neuroprotective effects by modulating neurotransmitter levels. Specifically, alterations in catecholamine metabolism have been noted, which may provide insights into their role in conditions such as stress and anxiety disorders .

Case Study: Stress-Induced Biochemical Changes

A study investigated the effects of VMA on stress-induced biochemical changes in rats. The administration of VMA showed a significant reduction in urinary excretion of stress biomarkers such as ascorbic acid and catecholamines, indicating its potential adaptogenic properties .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Modulation of Neurotransmitter Levels : Influencing dopamine and norepinephrine metabolism.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines through modulation of signaling pathways.

Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

- Cancer Research : Preliminary antiproliferative assays have shown that derivatives of VMA exhibit cytotoxic activity against various cancer cell lines, comparable to established chemotherapeutic agents like cisplatin .

- Metabolic Disorders : Investigations into the metabolic pathways influenced by VMA derivatives suggest their role in managing metabolic syndromes through modulation of catecholamine levels .

Q & A

Q. What are the key considerations for synthesizing α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester in a laboratory setting?

Methodological Answer: The synthesis involves esterification of vanillylmandelic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric or hydrochloric acid). Critical steps include:

- Esterification : Optimizing reaction time and temperature to ensure complete conversion while minimizing side reactions.

- Deuterium Labeling : For deuterated analogs (e.g., α,4-Di-O-acetyl Vanillylmandelic Acid-d3 Ethyl Ester), incorporating a deuterium source during esterification to achieve isotopic purity .

- Purification : Techniques like recrystallization or column chromatography (e.g., reversed-phase C18) are used to isolate the product, with purity verified via HPLC or NMR .

Q. How is α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester employed as an internal standard in analytical chemistry?

Methodological Answer: The deuterated form (e.g., -d3 labeled) serves as a stable isotope internal standard in mass spectrometry (MS) to quantify vanillylmandelic acid (VMA) in biological samples. Key steps:

- Sample Preparation : Spiking deuterated standard into urine or plasma prior to extraction to correct for matrix effects.

- Chromatographic Separation : Using reversed-phase HPLC (e.g., Supelcosil LC-18 column) with isocratic elution to resolve VMA and its derivatives .

- Detection : Electrochemical or tandem MS detection ensures specificity, with deuterium labeling enabling differentiation between analyte and standard .

Advanced Research Questions

Q. What methodological challenges arise when quantifying α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester alongside catecholamine metabolites in biological matrices?

Methodological Answer: Key challenges include:

- Matrix Interference : Co-eluting compounds (e.g., homovanillic acid, 5-hydroxyindoleacetic acid) require optimized chromatographic conditions (e.g., pH-adjusted mobile phases) to resolve peaks .

- Electrode Contamination : Electrochemical detection may suffer from fouling by urine components. Pretreatment steps (e.g., electrode polishing or pulsed amperometric detection) mitigate this .

- Recovery Variability : Validating extraction efficiency (e.g., ethyl acetate extraction followed by evaporation) and using deuterated standards to normalize recovery rates .

Q. How can metabolic interconversions (e.g., MHPG to VMA) affect the interpretation of urinary excretion data in neurochemical studies?

Methodological Answer:

- Isotopic Tracer Studies : Administering deuterated MHPG (e.g., D,L-MHPG-d4) to track its conversion to VMA in vivo. This reveals that ~50% of urinary VMA derives from MHPG, necessitating correction factors in kinetic models .

- Study Design : Controlling dietary intake of catecholamine precursors (e.g., avoiding bananas, caffeine) to minimize exogenous contributions .

- Statistical Adjustments : Using regression analysis (e.g., Passing-Bablok) to compare methods and account for interconversion biases in longitudinal studies .

Q. What normalization strategies are recommended for metabolomics data involving α,4-Di-O-acetyl Vanillylmandelic Acid Ethyl Ester?

Methodological Answer:

- Internal Standard Normalization : Using deuterated analogs to correct for batch-to-batch variability in MS or GC-MS workflows .

- Creatinine Adjustment : Normalizing urinary VMA levels to creatinine concentration to account for dilution effects .

- Multivariate Analysis : Applying principal component analysis (PCA) to disentangle biological variation from technical noise in datasets with multiple metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.